molecular formula C11H14N4O2 B2805652 tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 2172184-17-5

tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B2805652
CAS-Nummer: 2172184-17-5
Molekulargewicht: 234.259
InChI-Schlüssel: IODHEPNYPFJCGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The tert-butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, primarily for the development of novel targeted therapies and antimicrobial agents. Its core structure, the pyrrolo[2,3-d]pyrimidine, is a well-established pharmacophore that serves as an ATP-mimetic, allowing it to interact with and inhibit a range of kinase enzymes . Researchers are particularly focused on its potential as a versatile building block for synthesizing Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of serine-threonine kinases that play critical roles in regulating the cell cycle and transcription, and their dysregulation is a hallmark of various cancers . For instance, derivatives based on this scaffold have demonstrated potent inhibitory activity against CDK9, leading to the downregulation of key anti-apoptotic proteins like Mcl-1 and c-Myc, and showing promising anti-proliferative effects in models of pancreatic ductal adenocarcinoma (PDAC) . Beyond oncology, the pyrrolo[2,3-d]pyrimidine scaffold is also being extensively investigated for its antimicrobial properties. Innovative synthetic strategies enable the diversification of this core structure to create new compounds evaluated for their bioactivity against a spectrum of pathogens . This compound is strictly for research purposes in these areas.

Eigenschaften

IUPAC Name

tert-butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHEPNYPFJCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N=CN=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the tert-butyl ester and imino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts and automated systems can be employed to streamline the synthesis process, ensuring consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogenated derivatives (e.g., 5-bromo, 4-chloro) are reactive intermediates for further functionalization .
  • The 4-imino group in the target compound may confer unique hydrogen-bonding capabilities, influencing target binding .

Physicochemical Properties

  • Solubility : The tert-butyl ester in the target compound likely reduces water solubility compared to hydroxylated analogs (e.g., tert-butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, MW 251.28) .
  • Stability: Storage under inert atmospheres (e.g., 2–8°C in dark) is recommended for amino-substituted analogs, suggesting sensitivity to oxidation or hydrolysis .

Biologische Aktivität

Tert-butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and pharmacokinetic profiles.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolo[2,3-d]pyrimidine derivatives, particularly against bacterial strains exhibiting resistance to conventional antibiotics. The compound has been evaluated for its efficacy against various pathogens.

Key Findings

  • Activity Against Xanthomonas oryzae : One notable study demonstrated that a derivative of this compound showed an effective minimum inhibitory concentration (MIC) of 4.65 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), surpassing the effectiveness of established bactericides like bismerthiazol (48.67 µg/mL) and thiodiazole copper (98.57 µg/mL) .
  • Mechanism of Action : The mechanism involves inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein, crucial for bacterial cell division. The compound was shown to inhibit GTPase activity of FtsZ with an IC50 value of 235.0 μM .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: Structure-Activity Relationships

CompoundSubstituentEC50 (µg/mL)Target
B6None4.65Xoo
B1Cl48.67Xoo
B2Cu98.57Xoo

This table illustrates how varying substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter antibacterial potency.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.

Key Pharmacokinetic Parameters

  • Absorption : The compound shows favorable absorption characteristics.
  • Distribution : Predicted to have good tissue distribution based on molecular weight and lipophilicity.
  • Metabolism : Likely undergoes metabolic processes typical for pyrimidine derivatives.
  • Excretion : Expected to be excreted primarily via renal pathways.
  • Toxicity : Exhibits low toxicity levels in preliminary studies .

Case Studies

Several case studies have explored the application of this compound in agricultural settings due to its antibacterial properties against plant pathogens.

Case Study 1: Efficacy in Rice Cultivation

In field trials conducted in rice paddies affected by Xanthomonas oryzae, the application of the compound resulted in a significant reduction in disease incidence compared to untreated controls. This underscores its potential as a novel bactericide in sustainable agriculture .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing tert-butyl 4-imino-pyrrolopyrimidine-6-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly, starting with functionalized pyrrolopyrimidine precursors. Key steps include:

  • Acylation/Deprotection: Use of tert-butyl protecting groups (e.g., Boc) to stabilize reactive intermediates. For example, NaH/(Boc)₂O in DMF under nitrogen achieves efficient protection .
  • Cyclization: Microwave-assisted or reflux conditions (e.g., in acetonitrile at 80°C for 6 hours) improve yield and reduce side products.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or preparative TLC ensures high purity (>95%) .

Q. Q2: How can structural characterization (NMR, HRMS) resolve ambiguities in the tautomeric forms of 4-imino-pyrrolopyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: The imino (NH) proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons in the pyrrolopyrimidine core show splitting patterns indicative of substituent positions (e.g., δ 7.5–8.5 ppm for pyrimidine protons) .
  • HRMS: Exact mass analysis confirms molecular formula (e.g., C₁₄H₁₈N₄O₂ requires m/z 290.1380). Deviations >5 ppm suggest impurities or tautomeric shifts .

Key Observation:
In DMSO-d₆, keto-enol tautomerism is suppressed, stabilizing the imino form. Contrast with CDCl₃, where tautomerism may lead to overlapping signals .

Advanced Research Questions

Q. Q3: What computational methods predict the reactivity of 4-imino-pyrrolopyrimidine derivatives in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies (e.g., B3LYP/6-31G* basis set). For example, predict regioselectivity in Suzuki-Miyaura couplings at the C-2 vs. C-5 positions .
  • Reaction Path Search: ICReDD’s quantum chemical workflows identify low-energy pathways for functionalization, reducing trial-and-error experimentation .

Q. Q4: How do structural modifications (e.g., substituents on the pyrrole ring) influence bioactivity, and how can SAR studies be designed to validate hypotheses?

Methodological Answer:

  • SAR Workflow:
    • Library Design: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at C-5 and C-2.
    • Biological Assays: Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or enzymatic assays.
    • Data Analysis: Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with IC₅₀ values .

Case Study:
Ethyl 4-chloro-pyrrolo[3,2-d]pyrimidine-6-carboxylate derivatives show 10-fold higher kinase inhibition (IC₅₀ = 0.5 μM) compared to methyl analogs (IC₅₀ = 5.2 μM) due to enhanced lipophilicity .

Q. Q5: What strategies reconcile contradictory data on the compound’s solubility and stability in different solvent systems?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method (USP) in buffers (pH 1–10) and solvents (DMSO, EtOH). For example, solubility in DMSO is >50 mg/mL but <1 mg/mL in water .
  • Stability Studies: HPLC-UV monitoring under stress conditions (40°C/75% RH, 1 week) reveals degradation via hydrolysis of the imino group. Lyophilization or storage at -20°C in amber vials improves stability .

Critical Finding:
Contradictions arise from solvent polarity and pH. For instance, aqueous solubility increases at pH <3 (protonation of imino group) but decreases stability .

Data Contradiction Analysis

Q. Q6: How can researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Meta-Analysis: Cross-reference bioassay protocols (e.g., cell lines, incubation times). For example, activity against MCF-7 cells varies with incubation time (24h vs. 48h) .
  • Structural Validation: Confirm stereochemistry and purity (≥95%) via X-ray crystallography or chiral HPLC. Impurities <5% can skew IC₅₀ values by 2–3 orders of magnitude .

Example:
A 2021 patent reports IC₅₀ = 0.1 μM for a spirocyclic analog, while independent studies note IC₅₀ = 1.2 μM. The discrepancy arises from differences in assay temperature (25°C vs. 37°C).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.